molecular formula C21H22N4O2 B15005832 3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B15005832
M. Wt: 362.4 g/mol
InChI Key: PADVCXCRTPQXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex heterocyclic compound that features a unique combination of adamantane, furan, and pyrazole moieties. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile apart from similar compounds is its unique combination of adamantane, furan, and pyrazole moieties. This structural diversity contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-adamantyl)-6-amino-4-(furan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H22N4O2/c22-10-14-16(15-2-1-3-26-15)17-18(24-25-20(17)27-19(14)23)21-7-11-4-12(8-21)6-13(5-11)9-21/h1-3,11-13,16H,4-9,23H2,(H,24,25)

InChI Key

PADVCXCRTPQXOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C5C(C(=C(OC5=NN4)N)C#N)C6=CC=CO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.